molecular formula C8H6BrFO B8670643 2-(4-Bromo-2-fluorophenyl)oxirane

2-(4-Bromo-2-fluorophenyl)oxirane

Cat. No.: B8670643
M. Wt: 217.03 g/mol
InChI Key: JUYQMBOOTPKMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-fluorophenyl)oxirane is an epoxide compound characterized by a phenyl ring substituted with bromine at the para position (C4) and fluorine at the ortho position (C2), attached to an oxirane (epoxide) ring. Its molecular formula is C₉H₇BrFO, with a molecular weight of 231.06 g/mol . This compound likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of halogenated epoxides in these fields .

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)oxirane

InChI

InChI=1S/C8H6BrFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2

InChI Key

JUYQMBOOTPKMML-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • 2-(4-Bromophenyl)oxirane: Lacks the ortho-fluorine substituent present in the target compound.
  • 2-(4-Fluorophenyl)oxirane : Contains only a para-fluorine substituent. The reduced steric hindrance compared to the bromo-fluoro analogue may enhance its accessibility in catalytic reactions .
  • Molecular weight: 245.09 g/mol .

Diaryl-Substituted Epoxides

  • 2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane : A diaryl-substituted epoxide with two fluorinated phenyl groups. The increased aromaticity and electron-withdrawing effects may stabilize the epoxide ring, delaying ring-opening reactions. Molecular weight: 232.23 g/mol .

Industrial and Pharmaceutical Uses

  • 2-(4-Bromo-2-fluorophenyl)oxirane : Likely used in synthesizing antifungal agents or kinase inhibitors, as halogenated epoxides are common intermediates in drug discovery .
  • 2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane: Explicitly noted as a tebuconazole (fungicide) intermediate .
  • Epichlorohydrin (2-(chloromethyl)oxirane) : An industrial precursor for epoxy resins, highlighting the versatility of substituted epoxides in polymer chemistry .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₉H₇BrFO 231.06 4-Br, 2-F Pharmaceutical intermediate
2-(4-Bromophenyl)oxirane C₈H₇BrO 199.05 4-Br Epoxidation studies
2-(4-Fluorophenyl)oxirane C₈H₇FO 138.14 4-F Catalysis research
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane C₁₀H₁₀BrFO 245.09 4-Br, 2-F, 2-CH₃ Steric studies
2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane C₁₄H₁₀F₂O 232.23 2-F, 4-F (diaryl) Pesticide intermediate
Epichlorohydrin C₃H₅ClO 92.52 Chloromethyl Epoxy resin production

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